6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a research chemical . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . The chemical formula is C15H16ClN and it has a molecular weight of 245.74 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with a phenyl group attached at the 6-position . The Smiles notation for this compound is C1CC2=C (C=CC (=C2)C3=CC=CC=C3)NC1.Cl .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, tetrahydroquinoline derivatives are known to participate in various chemical reactions . They are often used as intermediates in the synthesis of other complex organic compounds .Scientific Research Applications
Synthesis and Structural Analysis
- N-Phenyl-3-hydroxy-1,2,3,4-tetrahydroquinoline, a conversion product of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, has been synthesized, with its structure and derivatives being studied (Vorozhtsov & Kutkevichus, 1966).
- The stereospecific synthesis and resolution of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, a related compound, have been achieved, and its absolute configurations determined by X-ray diffractometric analysis (Mondeshka et al., 1992).
Chemical Properties and Reactions
- Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines, which include compounds like this compound, has been investigated, revealing various derivatives and oxidation reactions (Zemtsova et al., 2015).
- Synthesis of 1-formyl-1,2-dihydroquinolines from compounds including this compound has been achieved using a Lewis acid-catalyzed cyclization (Kobayashi et al., 1995).
Biological Activity
- Certain derivatives of 1,2,3,4-tetrahydroquinoline, closely related to this compound, have been identified as antagonists for the follicle-stimulating hormone receptor, suggesting potential for nonsteroidal contraception (van Straten et al., 2005).
- Hydrazones containing 1-phenyl-1,2,3,4-tetrahydroquinoline units, similar to this compound, have been synthesized and found to be novel hole transporting materials in electronic applications (Getautis et al., 2006).
Pharmaceutical Applications
- The racemization process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a structural variant of this compound, has been developed as a key intermediate for the antimuscarinic agent Solifenacin (Bolchi et al., 2013).
Antitumor Activity
- Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been discovered to possess antiglioma activity, suggesting potential therapeutic applications in treating brain tumors (Mohler et al., 2006).
Potential Antidepressant and Antipsychotic Properties
- Some derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit potential antidepressant and antipsychotic properties, which might be relevant for this compound (Kihara et al., 1994).
Future Directions
The future directions of research on 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .
Mechanism of Action
Target of Action
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), which are known to be an important structural motif of various natural products and therapeutic lead compounds . THIQs have been found to display multifarious biological activities . .
Mode of Action
Thiqs are known to interact with various biological targets due to their structural versatility
Biochemical Pathways
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, it can be inferred that this compound might affect multiple biochemical pathways.
Result of Action
Thiqs are known to have significant biological properties, suggesting that this compound might also have notable effects at the molecular and cellular levels .
properties
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15;/h1-3,5-6,8-9,11,16H,4,7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGDXXGECHGOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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